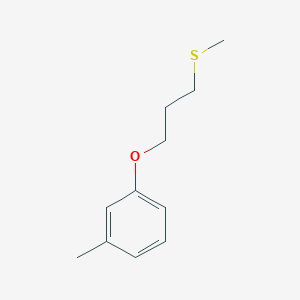
1-Methyl-3-(3-methylsulfanylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a 3-(methylsulfanylpropoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-3-hydroxybenzene (m-cresol).
Alkylation: The hydroxyl group of m-cresol is alkylated using 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. This reaction forms the 3-(methylsulfanylpropoxy) group attached to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(3-methylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(methylsulfinyl)benzene: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-Methyl-3-(propoxymethyl)benzene: Similar structure but with a propoxymethyl group instead of a methylsulfanylpropoxy group.
Uniqueness
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is unique due to the presence of the 3-(methylsulfanylpropoxy) group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C11H16OS/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
Clé InChI |
VWJVIJFEZUOHAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




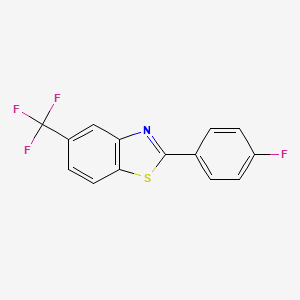
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
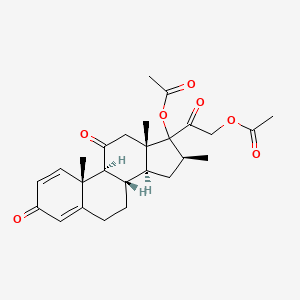
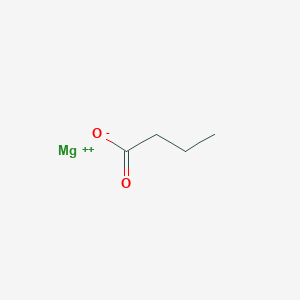
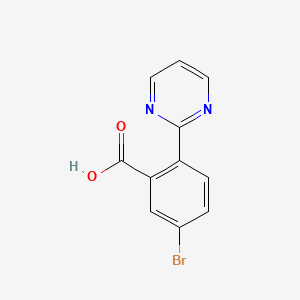

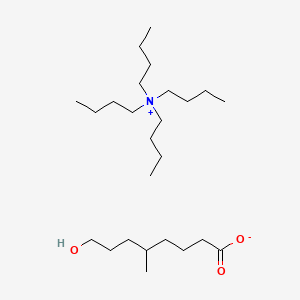
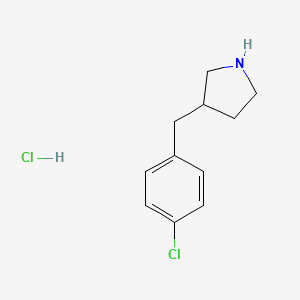

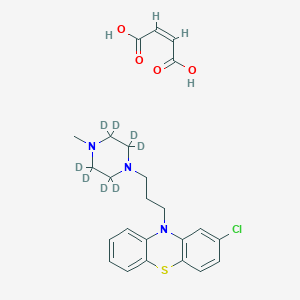
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
